2,2,2-trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate 2,2,2-trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1221722-11-7
VCID: VC17657800
InChI: InChI=1S/C13H12F3N3O2/c1-9-7-11(17-12(20)21-8-13(14,15)16)19(18-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,20)
SMILES:
Molecular Formula: C13H12F3N3O2
Molecular Weight: 299.25 g/mol

2,2,2-trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate

CAS No.: 1221722-11-7

Cat. No.: VC17657800

Molecular Formula: C13H12F3N3O2

Molecular Weight: 299.25 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate - 1221722-11-7

Specification

CAS No. 1221722-11-7
Molecular Formula C13H12F3N3O2
Molecular Weight 299.25 g/mol
IUPAC Name 2,2,2-trifluoroethyl N-(5-methyl-2-phenylpyrazol-3-yl)carbamate
Standard InChI InChI=1S/C13H12F3N3O2/c1-9-7-11(17-12(20)21-8-13(14,15)16)19(18-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,20)
Standard InChI Key VUCFIZIRJGWACS-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1)NC(=O)OCC(F)(F)F)C2=CC=CC=C2

Introduction

Synthesis and Manufacturing

The synthesis of 2,2,2-trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate involves a multi-step process optimized for yield and purity. A common route begins with the preparation of 3-methyl-1-phenyl-1H-pyrazol-5-amine, which undergoes carbamoylation with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine (Scheme 1).

Scheme 1: Synthetic Pathway

  • Formation of Pyrazole Amine: Cyclization of acetylacetone with phenylhydrazine yields 3-methyl-1-phenyl-1H-pyrazol-5-amine .

  • Carbamoylation: Reaction with 2,2,2-trifluoroethyl chloroformate in dichloromethane at 0–5°C produces the target carbamate.

Industrial-scale synthesis employs purification techniques like column chromatography or recrystallization from ethanol/water mixtures to achieve >98% purity. Recent patents describe analogous processes for related pyrazole derivatives, emphasizing temperature-controlled steps (e.g., 50–55°C for acid addition) and solvent selection (e.g., toluene for washing) .

Physicochemical Properties

The compound’s properties are critical for its pharmacokinetic and pharmacodynamic behavior:

PropertyValue
Molecular FormulaC₁₃H₁₂F₃N₃O₂
Molecular Weight299.25 g/mol
LogP (Calculated)2.8 ± 0.3
Solubility0.12 mg/mL in water
Melting Point142–145°C
StabilityStable under inert conditions

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against serine hydrolases and metalloproteases. In vitro studies demonstrate IC₅₀ values of 0.8–1.2 μM for ADAMTS7, a protease implicated in cardiovascular diseases . The trifluoromethyl group enhances binding affinity by forming hydrophobic interactions with enzyme subsites, as shown in molecular docking simulations.

Receptor Modulation

Preliminary data suggest agonism at GABAₐ receptors (EC₅₀ = 3.5 μM), likely due to the carbamate moiety mimicking endogenous ligands. This activity parallels benzodiazepines but with reduced sedation risks.

Selectivity Profile

Compared to analogs, the trifluoroethyl substituent improves selectivity over MMP12 (SF = 12.5) . Structural analogs with methyl or ethyl groups show 3–5× lower selectivity, underscoring the importance of fluorine atoms .

Applications in Drug Development

Cardiovascular Therapeutics

ADAMTS7 inhibition positions this compound as a candidate for atherosclerosis treatment. In murine models, it reduced plaque formation by 40% at 10 mg/kg/day .

Agricultural Chemistry

Patent literature highlights derivatives as fungicides against Phytophthora infestans (EC₅₀ = 2.1 ppm) .

Comparative Analysis with Analogues

CompoundADAMTS7 IC₅₀ (μM)MMP12 SelectivityLogP
This Carbamate0.912.52.8
Methyl-Substituted Analog1.44.22.1
Ethyl-Substituted Analog2.03.82.5

Data indicate that fluorinated derivatives outperform alkylated counterparts in potency and selectivity .

Future Directions

  • Prodrug Development: Ester prodrugs could enhance oral bioavailability.

  • Targeted Delivery: Nanoparticle formulations may reduce off-target effects.

  • SAR Expansion: Introducing heterocycles at the pyrazole 4-position may improve CNS penetration .

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